Isomaltotriose

Description

A group of glucose polymers made by certain bacteria. Dextrans are used therapeutically as plasma volume expanders and anticoagulants. They are also commonly used in biological experimentation and in industry for a wide variety of purposes.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-BLAUPYHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317190 | |

| Record name | Isomaltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3371-50-4 | |

| Record name | Isomaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3L3XYP7MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Glycosidic Linkages of Isomaltotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose is a trisaccharide of significant interest in the fields of biochemistry, food science, and drug development. As a member of the isomalto-oligosaccharide (IMO) family, it is composed of three glucose units linked together. Its specific structural characteristics, particularly the nature of its glycosidic bonds, dictate its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the structure of this compound, its glycosidic linkages, and the experimental methodologies employed for its structural elucidation.

Molecular Structure of this compound

This compound is a trisaccharide with the chemical formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[1][2] It is a reducing sugar, meaning one of its glucose units has a free anomeric carbon that can exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form.

Monosaccharide Composition

This compound is a homooligomer composed exclusively of three α-D-glucopyranose units. The glucose residues are in the pyranose form, a six-membered ring structure.

Glycosidic Linkages

The defining feature of this compound is the presence of α-(1→6) glycosidic bonds connecting the glucose units. Specifically, the structure is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose.[2] This means the anomeric carbon (C1) of the first glucose unit is linked to the C6 hydroxyl group of the second glucose unit, and the anomeric carbon of the second glucose unit is linked to the C6 hydroxyl group of the third (reducing) glucose unit. The "α" designation refers to the stereochemistry at the anomeric carbon, where the bond is directed axially.

Quantitative Structural Data

| Parameter | Value (α-D-Glucose) | Notes |

| Bond Lengths (Å) | ||

| C-C | ~1.523 | Average length within the pyranose ring. |

| C-O (ring) | ~1.420 | Average length for C-O bonds within the pyranose ring, excluding the anomeric C1-O1 bond. |

| C1-O1 (anomeric) | ~1.389 | Shorter due to the anomeric effect. |

| C-H | ~1.098 | Average length. |

| O-H | ~0.968 | Average length. |

| Bond Angles (°) | ||

| C-O-C (ring oxygen) | ~113.8 | Valence angle of the ring oxygen. |

| Dihedral Angles (°) | For the α-(1→6) glycosidic linkage. These angles define the conformation around the glycosidic bond and are subject to flexibility in solution. | |

| φ (O5'-C1'-O6-C6) | Varies | Conformational studies on similar oligosaccharides show a range of possible values, indicating flexibility. |

| ψ (C1'-O6-C6-C5) | Varies | Conformational studies on similar oligosaccharides show a range of possible values, indicating flexibility. |

| ω (O6-C6-C5-O5) | Varies | The additional rotatable bond in a (1→6) linkage contributes to its flexibility. Conformational analysis suggests an equilibrium between gt (gauche-trans) and gg (gauche-gauche) rotamers. |

| NMR Data (¹H and ¹³C) | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Notes |

| ¹H NMR | Specific, complete assignment for this compound is not consistently reported across the literature. The values below are typical for α-(1→6) linked glucose units. | ||

| Anomeric Protons (H-1) | ~4.9-5.1 | ³J(H1, H2) ≈ 3-4 | The chemical shift and coupling constant are characteristic of the α-anomeric configuration. |

| Other Ring Protons | ~3.2-4.0 | A complex region of overlapping signals. | |

| ¹³C NMR | |||

| Anomeric Carbons (C-1) | ~98-100 | ||

| C-6 (involved in linkage) | ~66-68 | Shifted downfield compared to a free C-6 due to the glycosidic bond. | |

| Other Ring Carbons | ~60-78 | ||

| Trans-glycosidic Coupling Constants | ³J(H5,H6R) ≈ 1.5-2.5 | These values are sensitive to the ω torsion angle and can be used to infer conformational preferences of the glycosidic linkage. | |

| ³J(H5,H6S) ≈ 4.5-5.5 | These values are sensitive to the ω torsion angle and can be used to infer conformational preferences of the glycosidic linkage. |

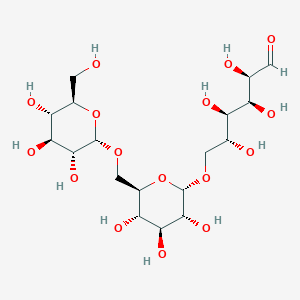

Visualization of this compound Structure

Caption: Chemical structure of this compound.

Experimental Protocols for Structural Elucidation

The determination of the primary structure of oligosaccharides like this compound relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of carbohydrates in solution.

Methodology:

-

Sample Preparation: this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to minimize the solvent proton signal.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons, which resonate in a distinct downfield region. The coupling constants (³J(H1, H2)) of these signals provide information about the anomeric configuration (α or β).

-

2D Correlation Spectroscopy (COSY): A COSY experiment is performed to establish proton-proton correlations within each glucose residue, allowing for the assignment of all protons in a spin system.

-

2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to correlate all protons within a single monosaccharide unit, confirming the assignments made from COSY.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other. For this compound, a cross-peak between the anomeric proton (H-1) of one glucose unit and the protons on C-6 of the adjacent unit confirms the (1→6) linkage.

-

¹³C NMR and Heteronuclear Correlation (HSQC/HMBC): ¹³C NMR spectra, often acquired through 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the carbon resonances. An HMBC experiment will show a correlation between the anomeric proton (H-1) and the C-6 of the next residue, providing definitive evidence for the glycosidic linkage.

Caption: NMR workflow for this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide composition, and sequence of oligosaccharides.

Methodology:

-

Sample Preparation and Derivatization:

-

Permethylation: To increase volatility and produce predictable fragmentation, the hydroxyl groups of this compound are methylated. This is a crucial step for detailed linkage analysis.

-

Labeling: For certain MS techniques, the reducing end can be labeled with a fluorescent tag to enhance ionization efficiency.

-

-

Ionization: The derivatized sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

MS Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight and, by extension, the composition of three hexose units.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented through Collision-Induced Dissociation (CID). The resulting fragment ions provide sequence information. The fragmentation of permethylated oligosaccharides typically occurs at the glycosidic bonds, producing characteristic B, C, Y, and Z ions. The mass differences between these fragment ions reveal the sequence of the monosaccharides. Cross-ring cleavage fragments can also provide information about the linkage positions.

Caption: Mass spectrometry workflow for this compound.

Conclusion

The structure of this compound is well-defined as a trisaccharide composed of three α-D-glucopyranose units linked by α-(1→6) glycosidic bonds. This specific arrangement confers upon it unique properties that are of interest to researchers in various scientific and industrial domains. The elucidation of this structure is made possible through the synergistic application of powerful analytical techniques, primarily NMR spectroscopy and mass spectrometry, which provide detailed insights into its connectivity, stereochemistry, and conformation. A thorough understanding of the structure of this compound is fundamental for its application in drug development, as a prebiotic, and in other biotechnological fields.

References

- 1. Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR analysis and molecular dynamics conformation of α-1,6-linear and α-1,3-branched isomaltose oligomers as mimetics of α-1,6-linked dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Anvil: Forging Isomaltotriose Through Enzymatic Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isomaltotriose, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. These oligosaccharides are of significant interest to the food, pharmaceutical, and biotechnology industries due to their prebiotic properties, low cariogenicity, and potential applications as functional food ingredients and drug delivery vehicles. The microbial kingdom offers a rich reservoir of enzymes capable of synthesizing this compound through various biosynthetic pathways, primarily involving transglucosylation reactions. This technical guide provides a comprehensive overview of the core principles, enzymatic machinery, and experimental methodologies related to the microbial biosynthesis of this compound.

Core Biosynthetic Pathways

The microbial synthesis of this compound is not a direct, linear pathway but rather a result of the transglucosylation activity of specific glycoside hydrolases and glucosyltransferases. These enzymes catalyze the transfer of a glucosyl moiety from a donor substrate to an acceptor molecule, forming a new α-1,6 glycosidic linkage. The two primary enzymatic routes for this compound biosynthesis are detailed below.

α-Glucosidase-Mediated Transglucosylation

Certain α-glucosidases (EC 3.2.1.20), particularly those belonging to glycoside hydrolase family 31 (GH31), exhibit potent transglucosylation activity in addition to their hydrolytic function. When presented with high concentrations of a suitable glucosyl donor, such as maltose, these enzymes can catalyze the transfer of a glucose unit to an acceptor molecule.

-

Donor Substrate: Primarily maltose.

-

Acceptor Molecules: Glucose, maltose, or existing isomaltooligosaccharides.

-

Key Microorganisms: Aspergillus niger, Paecilomyces lilacinus, Bacillus subtilis.[1][2]

The reaction proceeds in a two-step mechanism. First, the enzyme hydrolyzes the α-1,4 glycosidic bond in maltose, forming a covalent glucosyl-enzyme intermediate and releasing a glucose molecule. In the second step, this intermediate can be attacked by a water molecule (hydrolysis) or, more significantly for synthesis, by the hydroxyl group of an acceptor molecule (transglucosylation). The formation of this compound occurs when isomaltose acts as the acceptor.

Glucansucrase-Mediated Synthesis from Sucrose

Glucansucrases (EC 2.4.1.5), also known as glucosyltransferases, are enzymes produced by various lactic acid bacteria, such as Leuconostoc mesenteroides.[3][4] These enzymes utilize the high energy of the glycosidic bond in sucrose to catalyze the synthesis of α-glucans. In the presence of suitable acceptor molecules, glucansucrases can efficiently synthesize a range of oligosaccharides, including this compound.

-

Donor Substrate: Sucrose.

-

Acceptor Molecules: Glucose, maltose, isomaltose, or other sugars.[5]

-

Key Microorganisms: Leuconostoc mesenteroides.

The reaction mechanism involves the cleavage of sucrose into fructose and a glucosyl-enzyme intermediate. The glucosyl moiety is then transferred to the non-reducing end of an acceptor molecule. When isomaltose serves as the acceptor, this compound is formed.

Quantitative Data on this compound Biosynthesis

The yield and composition of isomaltooligosaccharides, including this compound, are highly dependent on the microbial source of the enzyme, reaction conditions, and substrate concentrations. The following tables summarize key quantitative data from various studies.

| Microorganism | Enzyme | Substrate(s) | Key Products | This compound Presence | Reference |

| Aspergillus niger | α-Glucosidase | Maltose | Panose, Isomaltose, this compound | Significant amounts after 24h | |

| Paecilomyces lilacinus | α-Glucosidase | Maltose | Maltotriose, Nigerose, Kojibiose | Not a primary product | |

| Bacillus subtilis AP-1 | α-Glucosidase | Maltose | IMOs (DP 2-14) | Present | |

| Saccharomyces cerevisiae (expressing A. niger α-glucosidase) | α-Glucosidase | Maltose | Panose, Isomaltose, this compound | Lower but significant amounts | |

| Leuconostoc mesenteroides | Glucansucrase | Sucrose | Isomelezitose | Not the primary focus |

| Study | Enzyme Source | Initial Substrate Conc. | Reaction Time (h) | Temperature (°C) | pH | This compound Yield/Purity |

| S. cerevisiae expressing A. niger α-glucosidase | Whole cells | 30% Maltose | 24 | 50 | Not specified | Lower but significant amounts detected by HPLC |

| Bacillus subtilis AP-1 | Fermentation | 50 g/L Maltose | 36 | Not specified | Not specified | Part of total IMOs yield of 36.33 g/L (72.7% yield) |

| High-purity IMO production | Transglucosidase | Starch hydrolysate | 72 (fermentation) | Not specified | Not specified | Component of >98% w/w total high-purity IMOs |

Experimental Protocols

Screening of Microorganisms for Transglucosylation Activity

Objective: To identify microbial strains capable of producing this compound from maltose.

Methodology:

-

Cultivation: Inoculate various microbial strains into a suitable liquid medium containing maltose as the primary carbon source.

-

Incubation: Incubate the cultures under optimal growth conditions (temperature, pH, aeration) for a defined period (e.g., 48-72 hours).

-

Sample Preparation: Centrifuge the cultures to separate the cells from the supernatant. The supernatant, containing extracellular enzymes and reaction products, is collected for analysis.

-

Product Analysis by HPLC:

-

Column: A carbohydrate analysis column (e.g., CarbonPac PA100).

-

Mobile Phase: A suitable gradient of sodium hydroxide and sodium acetate.

-

Detection: Pulsed Amperometric Detector (PAD).

-

Standards: Use commercially available standards of glucose, maltose, isomaltose, and this compound to identify and quantify the products.

-

-

Selection: Select strains that show a significant peak corresponding to this compound in the HPLC chromatogram.

Enzyme Activity Assay for α-Glucosidase

Objective: To quantify the enzymatic activity of α-glucosidase.

Methodology:

-

Substrate Solution: Prepare a solution of p-nitrophenyl α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., citrate phosphate buffer, pH 5.5).

-

Enzyme Preparation: Use either purified enzyme, cell-free extract, or whole-cell suspension.

-

Reaction Mixture: Combine the enzyme preparation with the pNPG solution in a microplate or test tube.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Stopping the Reaction: Add a solution of sodium carbonate (e.g., 1 M) to stop the reaction and develop the color.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 400 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Production and Purification of this compound

Objective: To produce and purify this compound for further characterization.

Methodology:

-

Enzymatic Reaction:

-

Prepare a concentrated solution of maltose (e.g., 30-40% w/v) in a suitable buffer.

-

Add the enzyme source (e.g., whole cells of a selected microorganism or purified enzyme).

-

Incubate the reaction mixture under optimized conditions (temperature, pH, time) to maximize this compound production.

-

-

Reaction Termination: Heat the reaction mixture to inactivate the enzyme.

-

Purification by Chromatography:

-

Size-Exclusion Chromatography (SEC): Use a column packed with a suitable resin (e.g., Superdex 30) to separate the oligosaccharides based on their size.

-

Preparative HPLC: Employ a preparative carbohydrate column to achieve high-purity separation of this compound from other sugars.

-

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.

This in-depth guide provides a foundational understanding of the microbial biosynthesis of this compound. Further research and optimization of enzymatic processes will undoubtedly lead to more efficient and scalable production methods for this valuable oligosaccharide, paving the way for its broader application in various industries.

References

Physical characteristics of pure Isomaltotriose

An In-depth Technical Guide to the Physical Characteristics of Pure Isomaltotriose

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure this compound. It is intended for researchers, scientists, and drug development professionals who utilize this oligosaccharide in their work. The guide includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant workflows and applications.

Core Physical and Chemical Properties

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds.[1] Its physical state at room temperature is typically a white to off-white lyophilized powder.[2][3][4]

Quantitative Data Summary

The key physical and chemical characteristics of pure this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose | |

| Molecular Formula | C₁₈H₃₂O₁₆ | |

| Molecular Weight | 504.44 g/mol | |

| CAS Number | 3371-50-4 | |

| Appearance | White to off-white powder | |

| Melting Point | >86°C (with decomposition) | |

| Optical Rotation | [α]D²⁰ = +125° to +140° (c=1 in water) | |

| Solubility | Soluble in water; Slightly soluble in DMSO. | |

| Purity | Commercially available in purities of >95% and ≥98% (by TLC). |

Experimental Protocols for Characterization

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are foundational for quality control and experimental design in research and development.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the identification of impurities.

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a refractive index detector (RID).

-

Column: An amino-based or amide column, such as an ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm i.d. × 15 cm), is effective for saccharide separation.

-

Mobile Phase: An isocratic mobile phase consisting of an acetonitrile/water mixture (e.g., 77:23 v/v) is typically used.

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in deionized water at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration within the range of the standard curve. Filter the solution through a 0.45 µm membrane filter.

-

Chromatography: Inject a fixed volume (e.g., 3 µL) of the standard and sample solutions into the HPLC system. Maintain a constant column temperature (e.g., 40°C) and flow rate (e.g., 0.25 mL/min).

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration and purity of the sample.

-

Measurement of Optical Rotation

Optical rotation is a critical measure of the chiral nature and stereochemical purity of this compound.

-

Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

Sample Preparation: Accurately prepare a solution of this compound in deionized water at a specified concentration (e.g., 1 g/100 mL). Ensure the sample is fully dissolved and the solution is free of air bubbles.

-

Blank Measurement: Fill the polarimeter cell with deionized water and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the this compound solution. Measure the angle of rotation. The measurement should be performed at a controlled temperature, typically 20°C.

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [[α]^T_λ = \frac{α}{l \times c}] where:

-

is the specific rotation.[α]λT -

T is the temperature in degrees Celsius.

-

λ is the wavelength of light.

-

α is the observed rotation.

-

l is the path length of the cell in decimeters.

-

c is the concentration in g/mL.

-

-

Analysis by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This highly sensitive method is used for the detection and quantification of this compound in complex matrices, such as fermented beverages or biological samples.

-

Instrumentation: An ion chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A high-performance anion-exchange column designed for carbohydrate analysis, such as a Dionex CarboPac™ series column.

-

Procedure:

-

Sample Preparation: Dilute the sample and purify it using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

-

Chromatography: Inject the purified sample into the IC system. Elute with a sodium hydroxide (NaOH) gradient.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple-reaction monitoring (MRM) for sensitive and specific detection of this compound and its isomers.

-

Quantification: Qualify the compound based on retention time and specific ion transitions. Quantify using an external standard calibration curve.

-

Visualizations: Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of experimental workflows and the relationships between concepts.

Enzymatic Assay Workflow

This compound is a known substrate for enzymes such as α-glucosidase. The following diagram illustrates a typical workflow for assaying the activity of this enzyme.

Applications of this compound

This compound has several applications across different industries due to its specific chemical properties. This diagram illustrates the logical relationships between its core characteristics and its uses.

Conclusion

Pure this compound is a well-characterized trisaccharide with defined physical and chemical properties. Its analysis relies on standard analytical techniques such as HPLC and polarimetry, with advanced methods like IC-MS/MS available for complex sample analysis. The unique characteristics of this compound, including its role as a specific enzyme substrate and its potential as a prebiotic, underpin its use in diverse fields ranging from biotechnology research to pharmaceutical and food product development. This guide provides the foundational technical information required for the effective application and study of this compound.

References

Isomaltotriose: A Technical Guide to its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological significance of isomaltotriose. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this trisaccharide, particularly in the context of gut health and prebiotic formulations. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic pathway associated with its prebiotic activity.

Core Physicochemical Data

This compound is a trisaccharide composed of three glucose units linked by α-1,6-glycosidic bonds. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4][5] |

| Molecular Weight | 504.44 g/mol | |

| IUPAC Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose | |

| CAS Number | 3371-50-4 |

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound in various matrices, such as beverages or fermentation broths, is High-Performance Liquid Chromatography (HPLC) with refractive index detection.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.

-

Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or an equivalent amide-based column is suitable for the separation of oligosaccharides.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with a small amount of a modifier like triethylamine to improve peak shape. For example, a mobile phase can be prepared by diluting 2 mL of triethylamine with 77% acetonitrile to a final volume of 1000 mL.

-

Sample Preparation: Samples, such as beverages, may require degassing by ultrasonication if they contain carbon dioxide. Subsequently, the sample is centrifuged to remove particulate matter, and the supernatant is filtered through a 0.45 µm membrane filter before injection.

-

Standard Preparation: Standard solutions of this compound are prepared by accurately weighing the reference standard and dissolving it in deionized water to create a stock solution. A series of dilutions are then made to generate a calibration curve.

-

Chromatographic Conditions: The analysis is typically run at a constant column and detector temperature (e.g., 40°C) with a specific injection volume (e.g., 3 µL) and flow rate (e.g., 0.25 mL/min).

Enzymatic Synthesis of this compound

This compound is a component of isomalto-oligosaccharides (IMOs), which can be produced from starch through a multi-enzyme process.

Methodology:

-

Substrate: A starch slurry, for instance from rice or tapioca, serves as the initial substrate.

-

Enzymatic Conversion: A cocktail of enzymes is employed for the synthesis. This typically includes:

-

α-amylase: For the initial liquefaction of starch into smaller dextrins.

-

Pullulanase: A debranching enzyme.

-

β-amylase: To produce maltose.

-

α-transglucosidase: This enzyme catalyzes the transfer of glucose units to form α-1,6-glycosidic bonds, leading to the formation of isomaltose, this compound, and other IMOs.

-

-

Reaction Conditions: The enzymatic reactions are carried out under optimized pH and temperature conditions for each enzyme or for the enzyme cocktail as a whole.

-

Purification: Following the enzymatic conversion, the resulting syrup contains a mixture of sugars, including residual glucose and maltose. A purification step, such as fermentation with specific yeast strains (e.g., Saccharomyces carlsbergensis), can be used to remove these fermentable sugars, thereby increasing the purity of the this compound and other IMOs.

Biological Activity and Signaling Pathway

This compound is recognized for its prebiotic activity, meaning it can selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, leading to health benefits for the host.

This compound, being resistant to digestion in the upper gastrointestinal tract, reaches the colon largely intact. Here, it is fermented by specific members of the gut microbiota, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut homeostasis and have systemic effects. They serve as an energy source for colonocytes, modulate the immune system, and can influence host metabolism. The increase in beneficial bacteria and the production of SCFAs contribute to a healthier gut environment.

References

The Solubility Profile of Isomaltotriose: A Technical Guide for Researchers and Pharmaceutical Scientists

An In-depth Exploration of the Solubility of Isomaltotriose in Various Solvents, Methodologies for its Determination, and Implications for Pharmaceutical Development.

This technical guide provides a comprehensive overview of the solubility of this compound, a trisaccharide of significant interest in the pharmaceutical and biotechnology sectors. A thorough understanding of its solubility characteristics is paramount for its effective application in areas such as drug formulation, bioprocessing, and biochemical assays. This document details the solubility of this compound in various solvents, provides a robust experimental protocol for its determination, and discusses the implications of its solubility profile in drug development.

Quantitative Solubility of this compound

Precise quantitative data on the solubility of this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the general principles of carbohydrate solubility, an estimated solubility profile can be presented. It is widely recognized that oligosaccharides, including this compound, are readily soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.[1][2] Their solubility in organic solvents is considerably lower and generally decreases with decreasing solvent polarity. In alcohol-water mixtures, the solubility of oligosaccharides diminishes as the concentration of the alcohol increases.[1]

The following table summarizes the estimated solubility of this compound in common solvents at room temperature (approximately 20-25°C). It is crucial to note that these values are estimations and should be experimentally verified for specific applications. The provided experimental protocol in the subsequent section offers a reliable method for determining precise solubility data.

| Solvent | Estimated Solubility ( g/100 mL) | Notes |

| Water | > 50 | This compound is expected to be highly soluble in water. The exact saturation point may be even higher and is dependent on temperature. |

| Ethanol | < 1 | Solubility in absolute ethanol is expected to be very low. In aqueous ethanol mixtures, solubility will increase with a higher water content.[1] |

| Methanol | < 2 | Similar to ethanol, solubility in absolute methanol is expected to be low. |

| DMSO | ~5-10 | Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of substances. Isomaltose, a related disaccharide, shows a solubility of 5 mg/mL in DMSO.[3] A similar or slightly lower solubility is expected for this compound. A product sheet mentions slight solubility. |

| DMF | ~5-10 | N,N-Dimethylformamide is another polar aprotic solvent. Isomaltose has a reported solubility of 10 mg/mL in DMF, suggesting this compound may also have moderate solubility. |

| Acetone | < 0.1 | This compound is expected to be practically insoluble in acetone. |

| Hexane | < 0.01 | As a nonpolar solvent, hexane is not expected to dissolve the highly polar this compound molecule. |

Note: The solubility of sugars is significantly influenced by temperature. Generally, solubility in aqueous solutions increases with temperature.

Experimental Protocol: Determination of this compound Solubility

To obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Materials and Equipment

-

This compound (high purity standard)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO) of analytical grade

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

-

Amino or amide-based HPLC column suitable for carbohydrate analysis

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the containers in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25°C, 37°C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the centrifuged supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to ensure that only the dissolved this compound is analyzed.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A suitable method for this compound quantification would involve an amino or amide column with a mobile phase of acetonitrile and water.

-

Generate a calibration curve by plotting the peak area (from the HPLC chromatogram) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound determined in the saturated solution (e.g., in mg/mL or g/100 mL).

-

Visualization of Experimental Workflow and Conceptual Application

To further clarify the experimental process and the relevance of this compound solubility, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Role of this compound solubility in enhancing drug delivery.

Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced therapeutic efficacy. This compound, with its high water solubility, can be utilized as an excipient in various drug delivery systems to enhance the solubility and dissolution of such drugs.

One prominent application is in the formulation of amorphous solid dispersions (ASDs) . In an ASD, a poorly soluble drug is dispersed in a hydrophilic carrier, such as this compound, at a molecular level. Upon administration, the high water solubility of the this compound matrix facilitates the rapid dissolution of the formulation, leading to a supersaturated solution of the drug in the gastrointestinal fluid. This increased drug concentration at the site of absorption can significantly improve its bioavailability.

Furthermore, the solubility of this compound in various solvents is a key consideration in the manufacturing processes of these drug formulations, such as spray drying or hot-melt extrusion. A thorough understanding of its solubility behavior is therefore essential for process optimization and ensuring the quality and performance of the final drug product.

References

Thermal Stability of Isomaltotriose: An In-depth Technical Guide for Food Processing

For Researchers, Scientists, and Food Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of isomaltotriose, a key trisaccharide in various food applications. Understanding its behavior under thermal stress is critical for optimizing food processing parameters, ensuring product quality, and maintaining desired sensory attributes. This document details quantitative data on its thermal properties, outlines experimental protocols for its analysis, and visualizes its degradation pathways.

Physicochemical Properties of this compound

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. Its structure confers specific thermal properties relevant to food processing.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [1] |

| Melting Point | >86 °C (decomposes) | [2] |

Thermal Degradation Kinetics

The thermal degradation of this compound is a critical consideration in processes like baking, pasteurization, and sterilization. Studies in subcritical water have provided insights into its degradation kinetics.

A study on the degradation of trisaccharides in subcritical water demonstrated that this compound has a higher stability compared to maltotriose and panose, indicating that the α-1,6-glycosidic bond is more resistant to cleavage under these conditions than the α-1,4-glycosidic bond.[3] The degradation follows first-order kinetics.[3]

Table 2.1: Degradation Rate Constants (k) for this compound in Subcritical Water

| Temperature (°C) | Pressure (MPa) | Rate Constant (k) (min⁻¹) |

| 190 | Subcritical | Value not explicitly provided for this compound alone |

| 200 | Subcritical | Value not explicitly provided for this compound alone |

| 220 | Subcritical | Value not explicitly provided for this compound alone |

| 240 | Subcritical | Value not explicitly provided for this compound alone |

Note: The referenced study states the overall degradation rates decreased in the order: maltotriose > panose > this compound, but does not provide the specific rate constants for this compound in a readily available format.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline food materials, affecting their stability, texture, and shelf life.

Table 3.1: Glass Transition Temperatures (Tg) of this compound and Related Sugars

| Sugar | Glass Transition Temperature (Tg) (°C) | Method | Reference |

| Maltotriose | 141 | DSC | |

| Isomalto-oligosaccharide (average MW similar to isomaltoheptaose) | ~127-137 (extrapolated from MD simulation) | DSC |

Note: Specific Tg data for pure this compound from the provided search results is limited. The data for maltotriose and a related isomalto-oligosaccharide are included for comparison.

Thermal Degradation Pathways

During thermal processing, this compound can undergo two primary non-enzymatic browning reactions: caramelization and the Maillard reaction.

Caramelization

Caramelization is the thermal decomposition of sugars, leading to the formation of a complex mixture of compounds responsible for color and flavor. The process involves a series of reactions including isomerization, dehydration, and polymerization.

References

An In-depth Technical Guide to Isomaltotriose: Chemical Identifiers, Experimental Protocols, and Biological Significance

This guide provides a comprehensive overview of Isomaltotriose, tailored for researchers, scientists, and drug development professionals. It covers its fundamental chemical identifiers, detailed experimental protocols for its synthesis and analysis, and its role in bacterial metabolism.

Chemical Identifiers and Properties of this compound

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds.[1] Accurate identification and characterization are crucial for its application in research and development. The following table summarizes its key chemical identifiers and properties.

| Identifier Type | Value | Reference(s) |

| CAS Number | 3371-50-4 | [2][3][4][5] |

| Molecular Formula | C18H32O16 | |

| Molecular Weight | 504.44 g/mol | |

| IUPAC Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose | |

| InChI | 1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| InChIKey | FBJQEBRMDXPWNX-FYHZSNTMSA-N | |

| SMILES | OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]3O)--INVALID-LINK----INVALID-LINK--[C@@H]2O">C@H--INVALID-LINK----INVALID-LINK--[C@@H]1O | |

| EC Number | 222-149-2 | |

| PubChem CID | 5460037 | |

| Synonyms | α-D-Glucosyl-[1→6]-α-D-glucosyl-[1→6]-D-glucose, DP3 |

Experimental Protocols

This section details methodologies for the enzymatic synthesis and purification of this compound, crucial for obtaining this oligosaccharide for research purposes.

This protocol describes the synthesis of a mixture of isomalto-oligosaccharides, including this compound, using dextransucrase from Leuconostoc mesenteroides.

Materials:

-

Partially purified dextransucrase from Leuconostoc mesenteroides NRRL B-512F

-

Sucrose

-

Maltose (acceptor)

-

Sodium acetate buffer (20 mM, pH 5.2) containing 0.05 g/L of CaCl2

-

Ethanol (96% v/v)

Procedure:

-

Enzyme Preparation: The enzyme is recovered from the culture broth of L. mesenteroides by precipitation with polyethylene glycol (PEG 1500) and centrifugation. The partially purified enzyme is then diluted in the sodium acetate buffer.

-

Acceptor Reaction: The synthesis is carried out in a batch reactor system. The reaction mixture contains optimized concentrations of sucrose and maltose (e.g., 100 mmol/L of sucrose and 200 mmol/L of maltose) and the partially purified dextransucrase.

-

Reaction Termination and Dextran Precipitation: The reaction proceeds until all the sucrose is consumed, which can be monitored by high-performance liquid chromatography (HPLC). Three volumes of 96% (v/v) ethanol are added to precipitate the dextran, a high-molecular-weight byproduct.

-

IMO Recovery: The supernatant, containing the isomalto-oligosaccharides, is collected for further purification and analysis.

This method utilizes recombinant Saccharomyces cerevisiae cells expressing the Aspergillus niger α-glucosidase to produce isomalto-oligosaccharides.

Materials:

-

Recombinant Saccharomyces cerevisiae cells expressing the A. niger aglA gene

-

Maltose (substrate and glucosyl donor)

-

Glucose (optional, as a glucosyl acceptor)

-

Appropriate culture medium and buffer

Procedure:

-

Yeast Culture: The recombinant S. cerevisiae is cultured to express the α-glucosidase on the cell surface.

-

Transglycosylation Reaction: The yeast cells are incubated with a solution of maltose. The α-glucosidase catalyzes the transfer of a glucosyl residue from maltose to an acceptor molecule.

-

Product Formation: When maltose is the only available acceptor, panose is the primary product. As glucose is produced from the hydrolysis of maltose, it can act as an acceptor, leading to the synthesis of isomaltose. This compound is also formed in significant amounts. The ratio of products can be modulated by adding glucose to the reaction mixture.

-

Product Recovery: The isomalto-oligosaccharides are recovered from the reaction supernatant. The yeast cells can be reused for successive batches.

This protocol outlines the purification of this compound from a mixture of oligosaccharides and its subsequent analysis.

Purification by Size Exclusion Chromatography (SEC):

-

Column: A Superdex 30 Increase column is suitable for separating the isomalto-oligosaccharide mixture.

-

Elution: Deionized water is used as the mobile phase at a low flow rate (e.g., 0.1 mL/min).

-

Fraction Collection: Fractions are collected and analyzed to identify those containing purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: An Obelisc N column (4.6×150 mm, 5 µm, 100A) can be used for the separation of trisaccharides like this compound.

-

Mobile Phase: A mixture of acetonitrile (75%) and an ammonium formate buffer (10 mM, pH 3.0) is used as the mobile phase.

-

Flow Rate: A flow rate of 1.0 ml/min is applied.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting the separated trisaccharides.

Biological Significance and Metabolic Pathways

This compound plays a role in the metabolism of certain bacteria, such as Streptococcus mutans, a bacterium found in the human oral cavity.

Streptococcus mutans utilizes the multiple-sugar metabolism (msm) system to transport and metabolize various sugars, including this compound. This system is encoded by the msm operon and is a non-phosphotransferase system (non-PTS). The genes within this operon are co-transcribed as a single unit. The msm system is responsible for the uptake of melibiose, raffinose, and isomaltosaccharides.

Caption: The multiple-sugar metabolism (msm) operon in S. mutans for this compound uptake.

The following diagram illustrates a typical workflow for the production and purification of this compound for laboratory use, based on the protocols described above.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Maltotriose - Wikipedia [en.wikipedia.org]

- 2. Cloning and expression of the multiple sugar metabolism (msm) operon of Streptococcus mutans in heterologous streptococcal hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and expression of the multiple sugar metabolism (msm) operon of Streptococcus mutans in heterologous streptococcal hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transport of sugars, including sucrose, by the msm transport system of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Isomaltotriose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltotriose is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a key component of isomaltooligosaccharides (IMOs), which are functional food ingredients with prebiotic properties. Accurate and reliable quantification of this compound is crucial for quality control in the food industry, as well as for research and development in areas such as carbohydrate metabolism and gut microbiome studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound and other oligosaccharides. This application note provides detailed protocols for the analysis of this compound using different HPLC-based methods, including Hydrophilic Interaction Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Chromatographic Techniques for this compound Analysis

The choice of HPLC method for this compound analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common approaches are HILIC and HPAEC-PAD.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is a type of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is well-suited for the separation of polar compounds like oligosaccharides. Common stationary phases for HILIC analysis of sugars include those with amide or amino functional groups. Detection can be achieved using Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD). Gradient elution with an ELSD is often preferred for complex samples as it can improve peak shape and sensitivity.[1]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD is a highly sensitive and specific technique for the analysis of carbohydrates.[2][3][4] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column.[5] Pulsed Amperometric Detection provides direct and sensitive detection of carbohydrates without the need for derivatization.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related compounds using different HPLC methods. It is important to note that a direct comparison of retention times across different studies can be challenging due to variations in columns, mobile phases, and other chromatographic conditions.

Table 1: HILIC Methods for Oligosaccharide Analysis

| Analyte | Column | Mobile Phase | Detector | Retention Time (min) | LOD | LOQ | Reference |

| This compound | Asahipak NH2P-50 4E | Acetonitrile/Water Gradient | ELSD | ~40 | - | - | |

| Maltotriose | Shodex Asahipak NH2P-50 4E | Acetonitrile/Water (75:25) | RI | - | - | - | |

| Isomaltose | Shodex Asahipak NH2P-50 4E | Acetonitrile/Water Gradient | ELSD | ~38 | - | - |

Table 2: HPAEC-PAD Methods for Oligosaccharide Analysis

| Analyte | Column | Mobile Phase | Detector | Retention Time (min) | LOD (mg/L) | LOQ (mg/L) | Reference |

| This compound | CarboPac PA100 | NaOH/NaOAc Gradient | PAD | 15.49 | - | - | |

| Isomaltose | Hamilton RCX-30 | NaOH/NaOAc Gradient | PAD | - | 0.03 - 0.21 | 0.10 - 0.71 | |

| Maltose | Hamilton RCX-30 | NaOH/NaOAc Gradient | PAD | - | 0.03 - 0.21 | 0.10 - 0.71 | |

| Maltotriose | Hamilton RCX-30 | NaOH/NaOAc Gradient | PAD | - | 0.03 - 0.21 | 0.10 - 0.71 |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are crucial parameters for method sensitivity. They can be determined based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocols

Protocol 1: this compound Analysis by HILIC with ELSD

This protocol is based on a method for the simultaneous analysis of monosaccharides and oligosaccharides.

1. Instrumentation and Columns:

-

HPLC system with a gradient pump and autosampler.

-

Evaporative Light Scattering Detector (ELSD).

-

Column: Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm). Polymer-based amino columns are often more durable than silica-based ones.

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Ultrapure water.

-

This compound standard.

3. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A time-based gradient from high organic to higher aqueous content. A typical starting condition could be 80% Acetonitrile, ramping to 60% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 70°C, Gas Flow: 1.5 L/min.

4. Sample Preparation:

-

Dissolve samples in the initial mobile phase composition (e.g., 80% Acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. ELSD response is typically non-linear and often follows a logarithmic relationship.

Protocol 2: this compound Analysis by HPAEC-PAD

This protocol is a general method for the analysis of oligosaccharides in food and beverage samples.

1. Instrumentation and Columns:

-

Ion chromatography system with a gradient pump, autosampler, and a post-column delivery pump for NaOH addition if required.

-

Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, PA100, or PA200).

2. Reagents and Standards:

-

Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free.

-

Sodium Acetate (NaOAc), anhydrous.

-

Ultrapure water.

-

This compound standard.

3. Chromatographic Conditions:

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH with 500 mM NaOAc.

-

Gradient Program: A gradient of increasing sodium acetate concentration is used to elute the oligosaccharides. A typical gradient might start with 100% Eluent A and ramp up to a certain percentage of Eluent B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

4. Sample Preparation:

-

Dilute liquid samples with ultrapure water.

-

For solid samples, perform an aqueous extraction followed by centrifugation and filtration.

-

Filter all samples through a 0.45 µm syringe filter before injection.

5. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in ultrapure water.

-

Generate a calibration curve by plotting the peak area versus the concentration.

Visualizations

Caption: Experimental workflow for this compound analysis by HPLC.

Caption: Logical relationships between HPLC techniques, stationary phases, and detectors for this compound analysis.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isomaltotriose Quantification in Complex Carbohydrate Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of isomaltotriose in complex carbohydrate mixtures, a critical aspect in food science, nutrition, and drug development for assessing the composition and functional properties of oligosaccharide-containing products.

Introduction to this compound and its Quantification

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a key component of isomalto-oligosaccharides (IMOs), which are marketed as prebiotics and low-calorie sweeteners.[1] Accurate quantification of this compound in complex mixtures such as commercial IMO syrups, corn syrups, and other food ingredients is essential for quality control, product labeling, and understanding their physiological effects. The primary analytical techniques for this purpose include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and enzymatic assays.

Quantification of this compound by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a widely used method for the analysis of sugars. This technique separates carbohydrates based on their interaction with a stationary phase, and the RID detects the change in the refractive index of the eluent as the analyte passes through the detector cell.

Experimental Protocol: HPLC-RID

2.1. Sample Preparation

-

Solid Samples (e.g., powders): Accurately weigh 100-200 mg of the sample into a 50 mL volumetric flask. Dissolve in deionized water, sonicate for 15 minutes to ensure complete dissolution, and bring to volume with deionized water.

-

Liquid Samples (e.g., syrups): Accurately weigh 200-400 mg of the syrup into a 50 mL volumetric flask. Dissolve and bring to volume with deionized water.

-

Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC-RID System and Conditions

-

Instrument: A standard HPLC system equipped with a refractive index detector.

-

Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) is recommended for its durability.[2]

-

Mobile Phase: Acetonitrile/Water (75:25, v/v). The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector Temperature: 40 °C.

-

Injection Volume: 10-20 µL.

2.3. Calibration and Quantification

-

Prepare a stock solution of high-purity this compound standard (e.g., 10 mg/mL) in deionized water.

-

Create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL) by diluting the stock solution.

-

Inject the calibration standards into the HPLC-RID system.

-

Construct a calibration curve by plotting the peak area or peak height against the concentration of the this compound standards. The relationship should be linear with a correlation coefficient (R²) of ≥0.999.[2]

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization.[3] Carbohydrates are separated as anions at high pH on a strong anion-exchange column and detected electrochemically.

Experimental Protocol: HPAEC-PAD

3.1. Sample Preparation

-

Dilution: Dilute the sample in high-purity deionized water to a concentration within the linear range of the assay. For complex matrices like food products, a clarification step using Carrez reagents may be necessary to precipitate proteins and other interfering substances.[4]

-

Filtration: Filter the diluted sample through a 0.2 µm syringe filter before injection.

3.2. HPAEC-PAD System and Conditions

-

Instrument: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

-

Analytical Column: A column designed for carbohydrate analysis, such as a Dionex CarboPac™ PA200.

-

Guard Column: A corresponding guard column to protect the analytical column.

-

Eluents:

-

Eluent A: 100 mM Sodium Hydroxide (NaOH)

-

Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

-

-

Gradient Program: A gradient elution is typically used to separate oligosaccharides. An example gradient is as follows:

-

0-10 min: 0-10% B

-

10-15 min: 10-100% B (column wash)

-

15-30 min: 0% B (equilibration)

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

3.3. Calibration and Quantification

-

Prepare a stock solution and a series of calibration standards of this compound in deionized water.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the this compound peak based on retention time and quantify using the calibration curve.

Quantification of this compound by Enzymatic Assay

Enzymatic methods offer high specificity for the quantification of certain carbohydrates. For this compound, an assay can be designed using an α-glucosidase that specifically hydrolyzes this compound to glucose. The released glucose can then be quantified using a standard glucose oxidase-peroxidase (GOPOD) assay.

Experimental Protocol: Enzymatic Assay

4.1. Principle

This is a two-step enzymatic reaction. First, α-glucosidase hydrolyzes this compound into glucose. In the second step, the liberated glucose is measured.

4.2. Reagents and Materials

-

α-Glucosidase (from a source known to act on α-1,6 linkages, e.g., from Aspergillus niger).

-

This compound standard.

-

Sodium acetate buffer (e.g., 100 mM, pH 5.0).

-

Glucose oxidase/peroxidase (GOPOD) reagent.

-

96-well microplate.

-

Microplate reader.

4.3. Assay Procedure

-

Sample and Standard Preparation: Prepare aqueous solutions of the sample and this compound standards at various concentrations in sodium acetate buffer.

-

Enzymatic Hydrolysis:

-

To each well of a microplate, add 50 µL of the sample or standard solution.

-

Add 50 µL of α-glucosidase solution (pre-determined optimal concentration) to each well.

-

Incubate at the optimal temperature for the enzyme (e.g., 50 °C) for a sufficient time to ensure complete hydrolysis (e.g., 60 minutes).

-

Include a sample blank for each sample containing the sample and buffer but no enzyme to account for endogenous glucose.

-

-

Glucose Quantification (GOPOD Assay):

-

After incubation, add 150 µL of GOPOD reagent to each well.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at a wavelength of 510 nm.

-

-

Calculation:

-

Subtract the absorbance of the sample blank from the corresponding sample reading.

-

Construct a calibration curve of the net absorbance of the this compound standards versus their concentrations.

-

Determine the this compound concentration in the samples from the calibration curve.

-

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the source and processing of the carbohydrate mixture. The following table summarizes typical quantitative data for this compound in commercial isomalto-oligosaccharide (IMO) products.

| Product Type | This compound Content (% w/w) | Analytical Method | Reference |

| Commercial IMO Product | 10.3 | HPLC-RID | |

| IMO from Maltose (Enzymatic) | 26.9 g/L | HPAEC-PAD |

Note on Corn Syrups and Maltodextrins:

-

Corn Syrups: Standard corn syrups are primarily composed of glucose and its oligomers with α-1,4 linkages. High-maltose corn syrups are enriched in maltose. This compound is not a significant component of these syrups.

-

High-Fructose Corn Syrup (HFCS): HFCS is produced by the enzymatic isomerization of glucose to fructose. The remaining sugars are primarily glucose and glucose oligomers. This compound content is negligible.

-

Maltodextrins: These are starch hydrolysates with a dextrose equivalent (DE) of less than 20. They consist of a mixture of glucose polymers of varying lengths. While they are primarily composed of α-1,4 linked glucose units, small amounts of α-1,6 branches, and thus potentially trace levels of this compound, may be present depending on the starch source and hydrolysis process. However, specific quantification of this compound in commercial maltodextrins is not widely reported.

Conclusion

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-RID is a robust and widely available technique suitable for relatively high concentrations of this compound. HPAEC-PAD offers superior sensitivity and resolution, making it ideal for complex mixtures and trace-level analysis. Enzymatic assays provide high specificity but may require more extensive method development to ensure complete and specific hydrolysis of this compound. Accurate quantification using any of these methods relies on proper sample preparation and the use of high-purity analytical standards.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotriose from Maltose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. IMOs are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low cariogenicity, and potential applications as low-calorie sweeteners. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical methods, allowing for greater control over the product profile and reaction conditions.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from maltose using various enzymatic approaches. The primary methods covered are transglucosylation reactions catalyzed by α-glucosidases and acceptor reactions with dextransucrases. Additionally, a method utilizing endo-dextranase is described. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary information to produce and analyze this compound in a laboratory setting.

Methods of Enzymatic Synthesis

There are three primary enzymatic methods for the synthesis of this compound and other isomaltooligosaccharides from readily available starting materials:

-

Transglucosylation by α-Glucosidase: This is the most common method for producing this compound from maltose. α-Glucosidases (E.C. 3.2.1.20) with high transglucosylation activity catalyze the transfer of a glucosyl moiety from a donor substrate (maltose) to an acceptor molecule (another maltose molecule or glucose). By carefully controlling the reaction conditions, the formation of this compound can be favored. Enzymes from fungal sources, such as Aspergillus niger, are frequently used for this purpose.[1][2][3]

-

Acceptor Reaction with Dextransucrase: Dextransucrase (E.C. 2.4.1.5), typically sourced from Leuconostoc mesenteroides, synthesizes dextran from sucrose. However, in the presence of an acceptor molecule like maltose, the enzyme will transfer glucosyl units from sucrose to the acceptor, forming a series of isomaltooligosaccharides, including this compound.[4][5] This method is particularly useful for producing a range of IMOs.

-

Hydrolysis of Dextran by Endo-dextranase: Endo-dextranases (E.C. 3.2.1.11) hydrolyze the internal α-1,6-glycosidic linkages of dextran, a polysaccharide of glucose. This reaction can be controlled to yield a mixture of isomaltooligosaccharides, with this compound often being a major product.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of isomaltooligosaccharides, including this compound.

Table 1: Comparison of Enzymatic Methods for this compound Synthesis

| Enzyme | Source Organism | Substrate(s) | Key Products | This compound Yield/Concentration | Reference(s) |

| α-Glucosidase | Aspergillus niger | Maltose | Panose, Isomaltose, this compound | Not explicitly quantified as a single product in some studies, but a significant component of the IMO mixture. | |

| α-Glucosidase | Schwanniomyces occidentalis | Maltose (200 g/L) | Isomaltose, this compound, Panose | 26.9 g/L | |

| Dextransucrase | Leuconostoc mesenteroides | Sucrose, Maltose | Isomaltooligosaccharides (DP3-DP7) | Not explicitly quantified as a single product, but part of the synthesized oligosaccharides. | |

| Endo-dextranase | Penicillium funiculosum | Dextran | Isomaltose, this compound | Major hydrolysis product, but specific yield from maltose is not directly applicable. |

Table 2: Time-Course of Isomaltooligosaccharide (IMO) Production using α-Glucosidase from Aspergillus niger

| Incubation Time (hours) | Maltose (%) | Panose (%) | Isomaltose (%) | This compound (%) | Reference(s) |

| 8 | Present | Major Product | Minor Product | Minor Product | |

| 24 | Residual | Minor Product | Major Product | Present |

Note: The percentages represent the relative abundance of the different saccharides in the reaction mixture as observed by HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound using α-Glucosidase from Aspergillus niger

This protocol describes the synthesis of this compound from maltose using the transglucosylation activity of α-glucosidase.

Materials:

-

α-Glucosidase from Aspergillus niger (with known transglucosidase activity)

-

Maltose monohydrate

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel (e.g., stirred-tank reactor or shaker flask)

-

Water bath or incubator with temperature control

-

HPLC system for analysis

Procedure:

-

Substrate Preparation: Prepare a 30% (w/v) maltose solution in 0.1 M sodium acetate buffer (pH 5.5). For example, to prepare 100 mL of substrate solution, dissolve 30 g of maltose monohydrate in the buffer and adjust the final volume to 100 mL.

-

Enzyme Preparation: Prepare a stock solution of α-glucosidase in the same sodium acetate buffer. The final enzyme concentration in the reaction mixture should be optimized, but a starting point of 0.4 U/mL can be used.

-

Reaction Setup:

-

Add the maltose solution to the reaction vessel.

-

Pre-heat the substrate solution to the optimal temperature for the enzyme, typically 50-60°C.

-

Initiate the reaction by adding the α-glucosidase solution to the pre-heated maltose solution.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature with constant stirring or shaking.

-

The reaction time will influence the product profile. For a higher proportion of panose, a shorter incubation time (e.g., 8 hours) is recommended. For a higher proportion of isomaltose and this compound, a longer incubation time (e.g., 24 hours or more) is necessary.

-

-

Reaction Termination: To stop the reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.

-

Analysis: Analyze the composition of the reaction mixture (maltose, glucose, isomaltose, panose, and this compound) using HPLC (see Protocol 4).